
Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate” is a chemical compound with the molecular formula C12H15N3O4S and a molecular weight of 297.33. It is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity .
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate” are not detailed in the available resources. Thiophene derivatives, in general, can undergo a variety of chemical reactions, depending on the functional groups present .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as the compound , have been extensively studied for their anticancer properties. They are known to exhibit activity against a variety of cancer cell lines. The incorporation of the thiophene moiety into drug molecules can enhance their efficacy and selectivity towards cancerous cells .
Organic Electronics: Semiconductors
The thiophene ring is a critical component in the development of organic semiconductors. These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives make them suitable for use in these applications .
Material Science: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. They protect metals and alloys from corrosive processes, which is essential for extending the life of materials used in various industries .
Pharmaceutical Applications: Anti-inflammatory Drugs
Thiophene compounds are known to possess anti-inflammatory properties. They form the basis for several nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation without the side effects associated with steroids .
Antimicrobial Activity
Research has shown that thiophene derivatives can be potent antimicrobial agents. They are effective against a range of bacteria and fungi, which makes them valuable in the development of new antibiotics and antifungal medications .
Neuropharmacology: Anti-anxiety and Anti-psychotic
Thiophene derivatives are also explored for their neuropharmacological effects. Some compounds have shown promise as anti-anxiety and anti-psychotic agents, potentially leading to new treatments for mental health disorders .
Enzyme Inhibition: Kinase Inhibitors
In the field of enzyme inhibition, thiophene derivatives have been identified as potential kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction and cell regulation, and their inhibition can be therapeutic in diseases like cancer .
Cardiovascular Research: Anti-arrhythmic Effects
Lastly, thiophene derivatives are being investigated for their cardiovascular effects, particularly their anti-arrhythmic properties. They may help in managing irregular heartbeats and could be incorporated into treatments for heart conditions .
Mécanisme D'action
The mechanism of action of “Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate” is not specified in the available resources. Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Orientations Futures
Thiophene derivatives, including “Methyl 5-methyl-2-(2-methyl-5-oxopyrazolidine-3-carboxamido)thiophene-3-carboxylate”, continue to be an area of interest for scientists due to their potential biological activity . Future research may focus on further exploring the synthesis, properties, and potential applications of these compounds.
Propriétés
IUPAC Name |
methyl 5-methyl-2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-6-4-7(12(18)19-3)11(20-6)13-10(17)8-5-9(16)14-15(8)2/h4,8H,5H2,1-3H3,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYITEXJZGGTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2CC(=O)NN2C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)
![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)
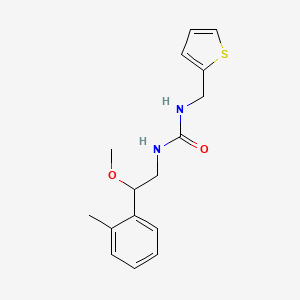
![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)
![3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2985069.png)
![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)

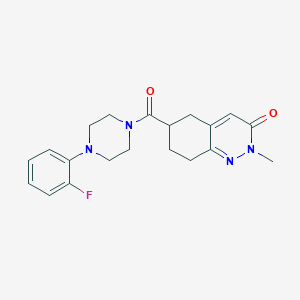
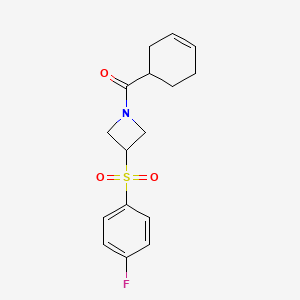
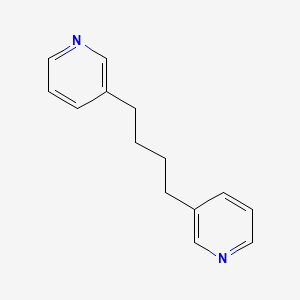
![(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine](/img/structure/B2985076.png)
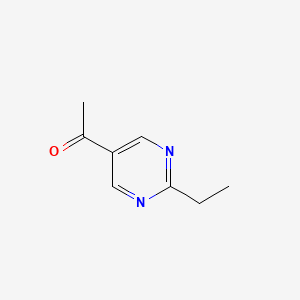
![1-Benzyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2985078.png)